molecular formula C10H9IN2 B11791248 4-(4-Iodophenyl)-1-methyl-1H-pyrazole

4-(4-Iodophenyl)-1-methyl-1H-pyrazole

Cat. No.: B11791248
M. Wt: 284.10 g/mol
InChI Key: WGVAZHQTKQAOKI-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)-1-methyl-1H-pyrazole is a valuable chemical building block designed for research and development applications, particularly in the fields of medicinal chemistry and drug discovery. The core pyrazole structure is a privileged scaffold in pharmaceuticals, featured in numerous approved drugs and investigational compounds across a spectrum of therapeutic areas, including oncology, anti-infectives, and the treatment of central nervous system disorders . The presence of the iodophenyl group makes this compound an especially versatile intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to form biaryl bonds . This compound is intended for use by qualified researchers as a synthetic precursor. It can be utilized to generate libraries of novel compounds for high-throughput screening or to optimize lead compounds in a drug discovery program. All products are strictly for research use only and are not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IN2

Molecular Weight

284.10 g/mol

IUPAC Name

4-(4-iodophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H9IN2/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,1H3

InChI Key

WGVAZHQTKQAOKI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)I

Origin of Product

United States

Synthesis and Synthetic Methodologies

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole heterocycle is a well-established area of organic synthesis. Key strategies include cycloaddition reactions, the dehydrogenation of pyrazoline intermediates, and efficient one-pot multicomponent reactions.

[3+2] Cycloaddition reactions are among the most powerful and versatile methods for constructing five-membered heterocyclic rings like pyrazoles. organic-chemistry.orgnih.gov These reactions involve the combination of a three-atom component with a two-atom component. A common approach is the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene. nih.govnih.gov

For instance, nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes in a Huisgen 1,3-dipolar cycloaddition to yield substituted pyrazoles. nih.gov Similarly, sydnones, which are stable mesoionic heterocyclic compounds, can undergo cycloaddition with alkynes to form pyrazoles. nih.gov The reaction of diazo compounds, such as ethyl diazoacetate, with α,β-unsaturated ketones or alkynes also provides a reliable route to the pyrazole core. nih.gov The regioselectivity of these cycloadditions is a critical factor, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.gov

Reaction TypeDipoleDipolarophileProductReference
1,3-Dipolar CycloadditionNitrile ImineAlkyne / Alkyne Surrogate1,3,4,5-Tetrasubstituted Pyrazole nih.gov
1,3-Dipolar CycloadditionSydnoneα,β-Unsaturated KetoneTrisubstituted Pyrazole nih.gov
[3+2] CycloadditionDiazo CompoundTerminal Alkyne3,5-Disubstituted Pyrazole nih.gov
Silver-mediated [3+2] CycloadditionN-IsocyanoiminotriphenylphosphoraneTerminal AlkyneSubstituted Pyrazole organic-chemistry.org

Many synthetic routes to pyrazoles proceed through a dihydrogenated intermediate, known as a pyrazoline. These pyrazolines are typically formed from the condensation of an α,β-unsaturated ketone or aldehyde with a hydrazine (B178648) derivative. thieme-connect.com The subsequent aromatization of the pyrazoline ring to form the corresponding pyrazole is achieved through an oxidative dehydrogenation step.

A variety of oxidizing agents can be employed for this transformation. Common reagents include bromine or iodine in the presence of a base. thieme-connect.com More environmentally benign methods have also been developed, such as heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere. thieme-connect.com Metal-based oxidants, for example, manganese dioxide (MnO₂), have also been shown to effectively facilitate the dehydrogenation of pyrazolines to pyrazoles at room temperature. researchgate.net This two-step sequence of condensation followed by oxidation provides a flexible and widely applicable strategy for pyrazole synthesis. thieme-connect.com

Pyrazoline Precursor SourceOxidizing AgentConditionsProductReference
Ketone + Aldehyde + HydrazineBromineIn situ oxidation3,4,5-Trisubstituted Pyrazole thieme-connect.com
Ketone + Aldehyde + HydrazineOxygen / DMSOHeating3,5-Disubstituted or 3,4,5-Trisubstituted Pyrazole thieme-connect.com
β,γ-Unsaturated HydrazonesCopper-catalyst / AirMild conditionsSubstituted Pyrazole organic-chemistry.org
4,5-Dihydro-3H-pyrazolesManganese Dioxide (MnO₂)Benzene, Room Temperature3-Substituted Pyrazole researchgate.net

To improve efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions have become a highly attractive strategy for synthesizing complex molecules like substituted pyrazoles. beilstein-journals.orgworldresearchersassociations.com These methods combine multiple reaction steps in a single flask without isolating intermediates.

A prevalent one-pot method involves the condensation of a 1,3-dicarbonyl compound (or a precursor that generates it in situ) with a hydrazine. ijsrch.comjocpr.com For example, ketones and aldehydes can be condensed with hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole without isolation. thieme-connect.com This approach allows for the rapid assembly of 3,4,5-trisubstituted pyrazoles from simple starting materials. thieme-connect.comworldresearchersassociations.com Enzyme-catalyzed systems have also been developed for the one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles from benzaldehydes, phenyl hydrazines, and nitroolefins, showcasing the versatility of these methods. acs.org

Regioselective Iodination Methods for Pyrazoles

The introduction of an iodine atom onto the pyrazole ring, specifically at the 4-position, is a key step in synthesizing compounds like 4-(4-Iodophenyl)-1-methyl-1H-pyrazole, assuming the phenylpyrazole core is formed first. The C4-position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution. researchgate.net

Direct electrophilic iodination is a common method for functionalizing the pyrazole ring. Reagents such as molecular iodine (I₂) and iodine monochloride (ICl) are effective for this purpose. researchgate.netorganic-chemistry.org The reaction of a 1-substituted pyrazole with an electrophilic iodine source typically results in selective substitution at the C4 position. For instance, various 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles undergo a tandem dehydration and iodination at the 4-position in the presence of ICl and a mild base like lithium carbonate at room temperature. organic-chemistry.org Cadmium(II) acetate (B1210297) has been shown to mediate the efficient regioselective iodination of the C4 position of pyrazole derivatives that contain electron-donating groups. researchgate.net

To enhance the reactivity of the iodine source and facilitate the electrophilic substitution, an oxidant is often used in conjunction with molecular iodine or an iodide salt. nih.gov This approach generates a more potent electrophilic iodine species in situ. A variety of oxidizing systems have been developed for the regioselective C4-iodination of pyrazoles.

A patent describes a method for synthesizing 1-methyl-4-iodopyrazole by reacting 1-methylpyrazole (B151067) with iodine in the presence of an oxidant such as nitric acid, iodic acid, sulfur trioxide, or hydrogen peroxide. google.com This process promotes the forward reaction and ensures the full utilization of the iodine reagent. google.com Another green and efficient protocol uses a combination of iodine and hydrogen peroxide in water to achieve 4-iodination of various pyrazoles in good to excellent yields. researchgate.net Ceric ammonium (B1175870) nitrate (B79036) (CAN) is another mild and effective oxidant that, when used with I₂, promotes the highly regioselective iodination of 1-aryl-3-CF₃-1H-pyrazoles at the C4 position. nih.govrsc.org

Iodine SourceOxidantSubstrateKey FeaturesReference
Iodine (I₂)Hydrogen Peroxide (H₂O₂)Differentially substituted pyrazolesGreen procedure in water, good to excellent yields. researchgate.net
Iodine (I₂)Ceric Ammonium Nitrate (CAN)1-Aryl-3-CF₃-1H-pyrazolesHighly regioselective for C4-iodination. nih.govrsc.org
Iodine (I₂)Nitric acid, iodic acid, H₂O₂, etc.1-MethylpyrazolePromotes reaction and improves yield. google.com
Potassium Iodide (KI)Phenyliodine(III) diacetate (PIDA)Pyrazolo[1,5-a]pyrimidinesMild, aqueous conditions at room temperature. nih.gov

Influence of Reaction Conditions on Iodination Yields and Selectivity

The iodination of pyrazole derivatives is a critical step in the synthesis of precursors for compounds like this compound. Reaction conditions such as temperature, pH (or the presence of acidic/basic catalysts), and the choice of iodinating agent significantly impact the yield and regioselectivity of the reaction.

Different methods have been developed to control the position of iodination on the pyrazole ring. For instance, the use of n-BuLi followed by trapping the resulting lithium pyrazolide with elemental iodine (I₂) leads exclusively to 5-iodo derivatives. nih.gov In contrast, a highly regioselective reaction at the C-4 position can be achieved using elemental iodine in the presence of a mild oxidant like ceric ammonium nitrate (CAN). nih.gov The temperature is a crucial factor in the CAN-mediated reaction; while trace conversion was observed at room temperature, increasing the temperature to reflux and using an excess of the iodinating agents enabled the complete consumption of the starting pyrazole. nih.gov

Acidic conditions are also employed to promote iodination. A one-pot protocol using potassium iodate (B108269) (KIO₃) and diphenyl diselenide ((PhSe)₂) as catalysts under acidic conditions has been reported for the selective iodination of pyrazoles. nih.gov Another method involves using I₂/HIO₃ in acetic acid at 80 °C, which has been shown to be effective for the iodination of tri(hetero)arylpyrazoles at the C-4 position. nih.gov A greener approach utilizes a system of iodine and hydrogen peroxide in water, which generates water as the only by-product. researchgate.net The choice of solvent and catalyst system is therefore paramount in directing the iodine atom to the desired position on the pyrazole core and maximizing the reaction yield.

Table 1: Comparison of Iodination Methods for Pyrazole Derivatives

ReagentsConditionsPosition of IodinationKey FeatureSource
n-BuLi, then I₂-C-5Exclusive formation of 5-iodo isomer. nih.gov
I₂ / Ceric Ammonium Nitrate (CAN)MeCN, RefluxC-4Highly regioselective for C-4 position. nih.gov
I₂ / HIO₃Acetic Acid, 80 °CC-4Effective for tri(hetero)arylpyrazoles. nih.gov
I₂ / H₂O₂Water, AmbientC-4Green method with water as the only by-product. researchgate.net
KIO₃ / (PhSe)₂AcidicC-4Catalytic system for direct iodination. researchgate.net

Synthesis of the 1-Methylpyrazole Scaffold

The 1-methylpyrazole ring is the foundational structure upon which the final compound is built. Its synthesis can be achieved through various routes, often starting from acyclic precursors or by direct modification of the parent pyrazole ring. One established method involves the condensation of 1,1,3,3-tetraethoxypropane (B54473) with methylhydrazine. chemicalbook.com Another approach involves the reaction of dimethyl malonate with N,N-dimethylformamide (DMF) and an alkylating agent, followed by cyclization with methylhydrazine. google.com

Methylation of Pyrazoles (e.g., N-methylation)

The direct N-methylation of pyrazole presents a significant challenge due to the presence of two adjacent and similarly reactive nitrogen atoms, which can lead to a mixture of N1 and N2 regioisomers. acs.org Achieving high selectivity is crucial for the synthesis of specific isomers like 1-methylpyrazole.

Traditional methylating agents often result in poor selectivity. acs.org However, significant progress has been made in developing highly selective methods. One such method employs sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.gov This approach achieves excellent N1/N2 selectivity ratios, ranging from 92:8 to greater than 99:1, across a variety of pyrazole substrates in good yields. acs.orgacs.org The reaction proceeds via N-alkylation, followed by a protodesilylation step using a fluoride (B91410) source and water to yield the N-methyl pyrazole. acs.orgnih.gov

Another common and environmentally friendly methylating agent is dimethyl carbonate (DMC). researchgate.net The reaction of pyrazole with dimethyl carbonate can be performed without a catalyst or solvent at temperatures between 110–170°C. researchgate.net One specific synthesis involves heating pyrazole with dimethyl carbonate at 140°C while distilling off the methanol (B129727) produced during the reaction, resulting in a 70% yield of N-methylpyrazole. chemicalbook.com If the methanol is not removed, the yield drops significantly to 14%, demonstrating the importance of reaction conditions in driving the equilibrium towards the product. chemicalbook.com

Table 2: N-Methylation of Pyrazole - Selected Methods and Yields

Methylating AgentConditionsYieldSelectivity (N1/N2)Source
Dimethyl Carbonate140 °C, Methanol removal70%Not specified chemicalbook.com
Dimethyl Carbonate140 °C, No methanol removal14%Not specified chemicalbook.com
α-HalomethylsilanesN-alkylation followed by protodesilylationGood92:8 to >99:1 acs.orgnih.govacs.org

Formation of the 4-(4-Iodophenyl) Moiety

Connecting the 4-iodophenyl group to the C-4 position of the 1-methylpyrazole ring is the final key transformation. This can be approached by either direct iodination of a pre-formed phenyl-pyrazole or, more commonly, through cross-coupling reactions that construct the aryl-pyrazole bond.

Iodination of Phenyl Groups

Direct iodination of an N-aryl pyrazole can sometimes lead to functionalization of the phenyl ring. For example, the treatment of a 1-(p-anisyl)-3-CF₃-pyrazole with CAN/I₂ resulted in the simultaneous iodination of the electron-rich p-anisyl group. nih.gov However, this method can suffer from a lack of selectivity and the formation of by-products, making it less ideal for the clean synthesis of a specific isomer like this compound. nih.gov Generally, electrophilic iodination occurs at the most activated positions, which may not be the desired para-position of the phenyl ring, and can be competitive with iodination on the pyrazole ring itself.

Cross-Coupling Strategies for Aryl-Pyrazole Linkages

Cross-coupling reactions represent a more robust and highly selective strategy for forming the C-C bond between the pyrazole and phenyl rings. These methods typically involve the reaction of a functionalized pyrazole (e.g., containing a halogen or boronic acid) with a correspondingly functionalized phenyl partner.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of 4-aryl pyrazoles. ccspublishing.org.cn This reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, a logical approach is the reaction of 4-iodo-1-methyl-1H-pyrazole with (4-iodophenyl)boronic acid, though the reaction is more commonly demonstrated with other substituted phenylboronic acids.

Research has shown that 4-iodo-1-methyl-1H-pyrazole is an excellent substrate for Suzuki-Miyaura reactions. rhhz.net The use of microwave irradiation can significantly accelerate the reaction time and improve yields compared to conventional heating. rhhz.net A study demonstrated that various electron-rich and electron-poor aryl boronic acids successfully couple with 4-iodo-1-methyl-1H-pyrazole to give the corresponding 4-aryl-1-methyl-pyrazoles in moderate to excellent yields. ccspublishing.org.cnrhhz.net The reaction conditions are generally mild, involving a palladium catalyst such as Pd(PPh₃)₄ and a base like Na₂CO₃ or Cs₂CO₃ in a solvent mixture such as DME/H₂O. rhhz.net The versatility of this method allows for the synthesis of a wide range of 4-aryl pyrazole derivatives with high predictability and control. rsc.org

Table 3: Example of Suzuki-Miyaura Coupling Conditions for 4-Iodo-1-methyl-1H-pyrazole

Aryl Boronic AcidCatalystBaseSolventConditionsYieldSource
Phenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃ (2.5 equiv.)DME/H₂O (10:1)Conventional Heating14% rhhz.net
Phenylboronic acidPd(PPh₃)₄ (2 mol%)Na₂CO₃ (2.5 equiv.)DME/H₂O (10:1)Microwave, 5 min24% rhhz.net
Various Arylboronic acidsPd(PPh₃)₄ (2 mol%)Cs₂CO₃ (2.5 equiv.)DME/H₂O (10:4)MicrowaveModerate to Excellent rhhz.net

General Synthetic Routes for Iodinated Pyrazole Derivatives

The synthesis of iodinated pyrazole derivatives is of significant interest due to their utility as versatile building blocks in organic synthesis, particularly in cross-coupling reactions to create more complex molecular architectures. sciforum.netnih.gov General strategies for introducing an iodine atom onto the pyrazole core can be broadly categorized into two main approaches: the direct iodination of a pre-synthesized pyrazole ring and the construction of the pyrazole ring from iodinated precursors.

Direct Electrophilic Iodination of the Pyrazole Ring

Direct C-H iodination is a common and straightforward method for preparing iodinated pyrazoles. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, which typically occurs at the C4 position due to its higher electron density and steric accessibility. researchgate.net Various iodinating agents and reaction conditions have been developed to achieve efficient and regioselective iodination.

Common methods for direct iodination involve the use of elemental iodine (I₂) in the presence of an oxidizing agent. nih.gov The oxidant serves to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺), which facilitates the substitution reaction. A variety of oxidizing systems have been successfully employed. For instance, ceric ammonium nitrate (CAN) combined with I₂ in acetonitrile (B52724) has been shown to be highly effective for the regioselective synthesis of 4-iodopyrazoles. nih.govrsc.orgrsc.org Similarly, a combination of I₂ and iodic acid (HIO₃) in acetic acid is an effective method for the 4-position iodination of trisubstituted pyrazoles. nih.gov

In a move towards more environmentally benign processes, a green iodination protocol has been developed using catalytic amounts of iodine with hydrogen peroxide (H₂O₂) as the oxidant in water. researchgate.net This method is advantageous as it produces water as the only byproduct. researchgate.net Another efficient one-pot method involves the aromatisation and oxidative iodination of pyrazolidin-3-ones using sodium iodide and hydrogen peroxide to yield 4-iodopyrazol-3-ols. researchgate.net

Besides I₂-oxidant systems, other iodinating reagents like N-iodosuccinimide (NIS) are also utilized. nih.gov The choice of reagent and conditions can be crucial for achieving the desired regioselectivity. While direct electrophilic iodination strongly favors the C4 position, functionalization at C5 can be achieved by altering the synthetic strategy. Treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) generates a lithium pyrazolide intermediate, which, when trapped with elemental iodine, exclusively produces the 5-iodo derivative. nih.govrsc.orgrsc.org A novel method utilizing nitrogen triiodide, formed in-situ, has also been presented as a rapid and inexpensive procedure for the C–I bond formation on pyrazole derivatives. sciforum.net

MethodIodinating Agent(s)Catalyst/OxidantSolventPositionYield (%)Ref.
CAN-mediated IodinationI₂Ceric Ammonium Nitrate (CAN)Acetonitrile4High nih.gov
Oxidative IodinationI₂HIO₃Acetic Acid4Good nih.gov
Green IodinationI₂ (0.5 equiv)H₂O₂ (0.6 equiv)Water4Good-Exc. researchgate.net
Lithiation-IodinationI₂n-BuLi (base)THF5High rsc.org
In-situ NI₃ IodinationNI₃ (in-situ)---Good sciforum.net

Synthesis via Cyclization and Cycloaddition Reactions

An alternative to direct iodination is the construction of the iodinated pyrazole ring from acyclic precursors. This approach offers control over the substitution pattern and can be highly efficient.

(3+2) Cycloaddition Reactions: The [3+2] cycloaddition is a powerful and versatile method for synthesizing five-membered heterocycles like pyrazoles. rsc.orgresearchgate.net This can be achieved, for example, by the reaction of a nitrile imine with an iodinated alkyne. This method allows for the regioselective incorporation of iodine at various positions of the pyrazole ring depending on the structure of the starting materials.

Condensation of Hydrazines with 1,3-Dicarbonyl Compounds: The Knorr pyrazole synthesis and related condensation reactions are fundamental methods for forming the pyrazole core. mdpi.comnih.gov To obtain an iodinated pyrazole, one can use an iodinated hydrazine derivative or an iodinated 1,3-dicarbonyl compound as a starting material. For instance, the synthesis of this compound can be envisioned starting from 4-iodophenylhydrazine. Furthermore, molecular iodine itself can be employed to promote or catalyze the cyclization process. nih.govrsc.org An iodine-promoted cascade reaction of 1,3-dicarbonyl compounds and oxamic acid thiohydrazides provides a facile route to functionalized pyrazoles. rsc.org Another one-pot process involves a cycloaddition-iodination sequence catalyzed by lithium perchlorate. researchgate.net

A notable method involves the treatment of N-propargyl-N'-tosylhydrazines with molecular iodine in the presence of sodium bicarbonate, which yields 5-substituted 4-iodo-1-tosylpyrazoles through an electrophilic cyclization. organic-chemistry.org

MethodKey ReactantsReagent/CatalystProduct TypeRef.
Electrophilic CyclizationN-propargyl-N'-tosylhydrazinesI₂, NaHCO₃4-Iodo-1-tosylpyrazoles organic-chemistry.org
Iodine-Promoted Cascade1,3-Dicarbonyl compounds, Oxamic acid thiohydrazidesI₂3,4-Dicarbonyl-substituted pyrazoles rsc.org
Cycloaddition-IodinationPhenyl hydrazine, AcetylacetoneI₂, LiClO₄Iodinated Pyrazoles researchgate.net
Three-Component Annulationβ-ketonitrile, Arylhydrazines, Aryl sulfonyl hydrazidesI₂ (metal-free)Fully Substituted Pyrazoles nih.gov

These synthetic methodologies provide a robust toolbox for accessing a wide range of iodinated pyrazole derivatives, which are crucial intermediates for the development of new pharmaceuticals, agrochemicals, and materials. nih.govnih.gov

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For 4-(4-Iodophenyl)-1-methyl-1H-pyrazole, ¹H NMR would provide information on the chemical environment of the hydrogen atoms, while ¹³C NMR would do the same for the carbon atoms.

¹H NMR: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) ring, the N-methyl group, and the iodophenyl ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the compound. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, part of a heterocycle), providing further confirmation of the molecular structure.

No specific experimental ¹H NMR or ¹³C NMR data for this compound were found in the available literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to C-H stretching and bending vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations within the pyrazole and phenyl rings, and potentially a C-I stretching vibration at lower frequencies.

No specific experimental IR spectral data for this compound were found in the available literature.

Mass Spectrometry (MS, GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern could reveal the loss of specific groups, such as the iodine atom or the methyl group, helping to confirm the compound's identity.

No specific experimental mass spectrometry data for this compound were found in the available literature.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Determination and Analysis

A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles for this compound. This data would offer an unambiguous confirmation of its molecular geometry and conformation in the solid state. Such an analysis would also yield crystallographic parameters like the unit cell dimensions and space group.

No published crystal structure or X-ray diffraction data for this compound could be located.

Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding how molecules pack in the solid state, which influences physical properties such as melting point and solubility. This analysis is contingent on the availability of a crystal structure. If a crystal structure were determined, one could analyze potential interactions such as halogen bonding (involving the iodine atom), π-π stacking between the aromatic rings, and C-H···π interactions.

As no crystal structure data is available, a detailed analysis of the intermolecular interactions for this compound cannot be performed.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Detailed research findings and data tables for this section are not available in the current scientific literature.

C-H···π and π–π Stacking Interactions

Detailed research findings and data tables for this section are not available in the current scientific literature.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, B3LYP)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying organic molecules. The B3LYP functional is a popular hybrid functional commonly used for these calculations.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For pyrazole (B372694) derivatives, DFT calculations, often at the B3LYP level, are used to predict bond lengths, bond angles, and dihedral angles. nih.govsemanticscholar.org The optimized geometry of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole would show the pyrazole and phenyl rings are not perfectly coplanar due to steric hindrance, resulting in a twisted conformation.

Electronic structure analysis provides information on the distribution of electrons within the molecule. Studies on similar pyrazole derivatives show that the electron density is distributed across the entire molecule, with specific regions of higher or lower electron density indicating reactive sites. researchgate.net

Optimized Geometric Parameters for a Similar Pyrazole Structure Note: The following data is for a related compound, 1-N-phenyl-3(3,4-dichlorophenyl)-5-phenyl-2-pyrazoline, calculated at the B3LYP/6-31G(d,p) level, to illustrate typical results. nih.gov

ParameterBond Length (Å) / Bond Angle (°)
C3–N7 Bond Length1.299 Å
C3-C4 Bond Length1.492 Å
N7-N8 Bond Angle112.4°
C3-C4-C5 Bond Angle102.7°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. icm.edu.pl

For pyrazole derivatives, FMO analysis typically shows that the HOMO is distributed over the pyrazole ring and the electron-rich phenyl substituent, while the LUMO is often localized on the pyrazole ring and any electron-withdrawing groups. researchgate.net In this compound, the HOMO would likely be concentrated on the iodophenyl ring and the pyrazole system, while the LUMO would be distributed across the pyrazole ring.

FMO Properties for a Representative Pyrazole Derivative Note: The data below illustrates typical HOMO-LUMO values for pyrazole derivatives.

ParameterEnergy (eV)
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
Energy Gap (ΔE)4.7 eV

Natural Bonding Orbital (NBO) Analysis

In studies of similar heterocyclic compounds, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. acadpubl.eu For this compound, key interactions would include the delocalization of lone pair electrons from the nitrogen atoms of the pyrazole ring into the antibonding orbitals of adjacent bonds. The interaction between the pyrazole and iodophenyl rings would also be a significant stabilizing factor. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (like UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. lookchem.com This allows for a theoretical understanding of the molecule's photophysical properties. For substituted pyrazoles, TD-DFT calculations can accurately predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. lookchem.com

Studies on Tautomerism and Substituent Effects

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. nih.gov Pyrazole and its derivatives that are unsubstituted on a nitrogen atom (i.e., contain an N-H group) typically exhibit annular tautomerism, where the proton can move between the two nitrogen atoms (N1 and N2). purkh.comresearchgate.net

However, in This compound , the presence of the methyl group on the N1 position prevents this type of prototropic tautomerism. The methylation "locks" the molecule into a single tautomeric form.

Molecular Modeling Approaches**

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. Beyond the quantum chemical calculations described above, molecular modeling for pyrazole derivatives often includes molecular docking studies. researchgate.netresearchgate.net These studies are particularly relevant in medicinal chemistry, where they are used to predict how a molecule (a ligand) might bind to the active site of a protein or enzyme.

For compounds like this compound, molecular docking could be employed to explore potential interactions with biological targets. The model would predict the binding affinity and the specific intermolecular interactions (such as hydrogen bonds or hydrophobic interactions) that stabilize the ligand-protein complex, providing insights into its potential pharmacological activity. researchgate.net

Conformational Analysis

A thorough review of scientific literature reveals a lack of specific studies focused on the conformational analysis of this compound. Conformational analysis is a critical area of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. Understanding the preferred conformation is essential as it influences the molecule's physical, chemical, and biological properties.

Typically, the conformational landscape of a molecule like this compound would be explored using methods such as:

Density Functional Theory (DFT): A quantum mechanical method that is widely used to calculate the electronic structure of molecules. It can accurately predict geometries and relative energies of different conformers.

Molecular Mechanics (MM): A method that uses classical physics to model molecular systems. It is computationally less expensive than DFT and is suitable for scanning the potential energy surface of larger molecules to identify stable conformers.

Ab initio methods: These are highly accurate quantum chemistry methods based on first principles, without the use of experimental data.

Such studies would focus on the rotational barrier around the single bond connecting the pyrazole and the iodophenyl rings, as the dihedral angle between these two rings is the most significant conformational variable. The results would identify the lowest energy (most stable) conformation and any other low-energy conformers that might be present in equilibrium. However, at present, no such detailed computational analysis for this compound has been published in the accessible scientific literature.

Radiochemistry and Radiolabeling

Methods for Radioiodination of Pyrazoles

The introduction of a radioactive iodine atom into a pyrazole-containing molecule can be achieved through several synthetic strategies. The choice of method is often dictated by the desired specific activity, the nature of the precursor, and the required reaction conditions.

Electrophilic Radioiodination using Radioiodide

Electrophilic radioiodination is a common and direct method for labeling aromatic compounds. This technique involves the reaction of an electron-rich aromatic ring with an electrophilic radioiodine species. In the context of pyrazoles, the C4 position is often susceptible to electrophilic attack. The process typically begins with the oxidation of a radioiodide salt, such as Sodium [¹²⁵I]Iodide (Na¹²⁵I), to generate a more electrophilic iodine species (e.g., I⁺). This is often achieved using an oxidizing agent.

A general procedure for the electrophilic radioiodination of a pyrazole (B372694) derivative involves dissolving the precursor in a suitable solvent, followed by the addition of the radioiodide and an oxidizing agent. Common oxidizing agents include Chloramine-T (CAT), Iodogen, and hydrogen peroxide. osti.gov For instance, the radioiodination of a pyrazole derivative was optimized by systematically varying the amounts of the pyrazole precursor, the concentration of Chloramine-T, the pH of the reaction medium, and the reaction time. nih.gov The reaction is carefully monitored to maximize the incorporation of the radioiodine while minimizing side reactions. The general reaction is depicted in Figure 1.

Figure 1: General scheme for electrophilic radioiodination of a pyrazole ring.

Studies on the direct iodination of 1-aryl-3-CF₃-1H-pyrazoles have shown that using elemental iodine in the presence of a mild oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) can afford the 4-iodo derivatives in a highly regioselective manner. nih.govrsc.org This provides a strong precedent for the feasibility of direct radioiodination at the C4 position of the pyrazole ring in related structures.

Radioiododestannylation Reactions

Radioiododestannylation is a powerful and widely used method for the synthesis of radioiodinated aromatic compounds with high specific activity. nih.gov This method involves the reaction of a trialkylstannyl precursor with a source of electrophilic radioiodine. The carbon-tin bond is readily cleaved by the electrophilic iodine, resulting in the formation of the desired radioiodinated product.

For a compound like 4-(4-Iodophenyl)-1-methyl-1H-pyrazole, a suitable precursor would be a trialkylstannyl derivative, for example, 4-(4-(tributylstannyl)phenyl)-1-methyl-1H-pyrazole. The synthesis of radioiodinated lipophilic cationic compounds for myocardial imaging has been successfully achieved using a 4-(2-Tributylstannyl)benzyl alcohol precursor reacted with [¹²⁵I]NaI in the presence of hydrogen peroxide and hydrochloric acid. nih.gov This demonstrates the general applicability of this method for aryl-stannane precursors.

The key advantage of this approach is that the non-radioactive precursor can be separated from the radioiodinated product, leading to high specific activity, which is crucial for sensitive imaging applications.

Optimization of Radiochemical Yields and Purity

Achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is paramount in the production of radiopharmaceuticals. acs.orghzdr.de Several factors can be systematically optimized to enhance the efficiency of the radioiodination process.

Factors Influencing Radiochemical Yield and Purity:

ParameterEffect on Yield and PurityOptimization Strategy
Precursor Concentration Affects reaction kinetics. Too low may result in incomplete reaction; too high can lead to side products.Titrate precursor amount to find the optimal concentration for maximum yield. nih.gov
Oxidizing Agent Type and concentration are critical for generating the electrophilic iodine species. Excess can lead to degradation of the precursor or product.Screen different oxidizing agents (e.g., Chloramine-T, Iodogen) and optimize their concentration. osti.gov
pH Influences the reactivity of both the precursor and the iodinating species.Perform the reaction at various pH values to identify the optimum for the specific substrate. nih.gov
Reaction Time Insufficient time leads to low yield, while prolonged reaction can result in decomposition and lower purity.Monitor the reaction progress over time to determine the point of maximum product formation. nih.gov
Temperature Affects the rate of reaction. Higher temperatures can increase yield but may also promote degradation.Conduct the reaction at different temperatures to find a balance between reaction rate and product stability. osti.gov
Purification Method Crucial for removing unreacted radioiodide, precursors, and byproducts.Employ techniques like High-Performance Liquid Chromatography (HPLC) or solid-phase extraction (SPE) for efficient purification. numberanalytics.comunm.edu

For example, in the radioiodination of a pyrazole derivative, the highest radiochemical purity was achieved by carefully optimizing all these parameters. nih.gov Quality control measures, such as thin-layer chromatography (TLC) and HPLC, are essential to verify the purity of the final product. numberanalytics.comnumberanalytics.com

Radiochemical Stability of C-I Bonds

The stability of the carbon-iodine (C-I) bond in a radiotracer is a critical factor for its successful in vivo application. Deiodination, the cleavage of the C-I bond, can lead to the release of free radioiodide, which can accumulate in tissues like the thyroid and stomach, leading to a poor signal-to-noise ratio and inaccurate imaging results. mdpi.com

The in vivo stability of radioiodinated pharmaceuticals can be hampered by metabolic processes. researchgate.net One proposed mechanism for deiodination involves the formation of halogen-bond interactions with biological macromolecules, such as proteins, which can weaken the C-I bond and facilitate its cleavage. nih.govrsc.org Oxidative and acidic conditions within cellular compartments like lysosomes can also contribute to the degradation of the C-I bond. nih.gov

Strategies to enhance the stability of the C-I bond include the introduction of ortho-substituents that can sterically hinder enzymatic attack or alter the electronic properties of the aromatic ring to strengthen the bond. nih.gov While the stability of the C-F bond is generally higher than the C-I bond, principles learned from stabilizing fluorinated radiotracers, such as the introduction of deuterium, can offer insights into improving the stability of iodinated compounds. nih.gov For this compound, the C-I bond is on an aromatic ring, which generally confers more stability than an aliphatic C-I bond. However, its in vivo stability would need to be empirically determined through preclinical studies.

Design Principles for Iodinated Radiotracers

The design of a successful radiotracer involves a careful balance of several physicochemical properties to achieve the desired pharmacokinetic and pharmacodynamic profile.

Impact of Lipophilicity on Radiotracer Properties

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP or LogD), is a fundamental property that significantly influences the absorption, distribution, metabolism, and excretion (ADME) of a radiotracer. mdpi.comnih.govnih.gov

For radiotracers targeting the central nervous system (CNS), an optimal range of lipophilicity is crucial for crossing the blood-brain barrier (BBB). A parabolic relationship often exists between lipophilicity and brain uptake, where moderately lipophilic compounds exhibit the highest penetration. researchgate.net Highly lipophilic compounds may show increased non-specific binding to plasma proteins and other tissues, leading to reduced bioavailability for the target and slower clearance. nih.govresearchgate.net Conversely, very polar or hydrophilic compounds are typically cleared rapidly through the kidneys and show poor BBB penetration. researchgate.net

Radiolabeling for Specific Biological Targets (e.g., Cannabinoid CB1 Receptors)

The development of radiolabeled ligands targeting specific biological entities is a cornerstone of molecular imaging, enabling the non-invasive study of receptors and other cellular components in vivo. In the context of the endocannabinoid system, the cannabinoid CB1 receptor has been a subject of intense research due to its abundance in the central nervous system and its role in various physiological and pathological processes. Pyrazole derivatives, particularly those containing an iodophenyl group, have been identified as promising scaffolds for the development of radioligands for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging of CB1 receptors. nih.govnih.gov

Research in this area has largely focused on analogs of potent and selective CB1 receptor antagonists. nih.gov While direct radiolabeling studies on "this compound" are not extensively documented in publicly available research, significant work has been carried out on structurally similar compounds, providing valuable insights into the radiochemical strategies and biological evaluation of this class of molecules.

A notable example is the radiolabeling of AM281, a close analog that shares the core 4-iodophenyl and methyl-pyrazole structure. nih.gov AM281, chemically known as N-(morpholin-4-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has been successfully radiolabeled with Iodine-123 ([¹²³I]) for use as a SPECT agent. nih.gov

The radiosynthesis of [¹²³I]AM281 is typically achieved through a radioiododestannylation reaction. nih.gov This method involves reacting a tributyltin precursor of the molecule with [¹²³I]iodide in the presence of an oxidizing agent like chloramine-T and an acidic medium. nih.gov This process allows for the efficient incorporation of the radioactive iodine isotope onto the phenyl ring. Subsequent purification, usually by high-performance liquid chromatography (HPLC), is necessary to obtain the radioligand with high radiochemical purity. nih.gov

The resulting radioligand, [¹²³I]AM281, has been evaluated for its potential in imaging CB1 receptors. Studies have shown that this compound exhibits high affinity and selectivity for the CB1 receptor over the CB2 receptor. nih.gov The iodinated nature of these pyrazole derivatives makes them particularly suitable for SPECT imaging, a widely used clinical imaging modality. nih.gov The development of such radioligands is crucial for studying the distribution and density of CB1 receptors in the living brain, which can provide valuable information for understanding neuropsychiatric disorders and for the development of new drugs. nih.gov

The research findings for the closely related compound, [¹²³I]AM281, are summarized in the table below, offering a proxy for the potential characteristics of a radiolabeled version of "this compound."

ParameterValueMethodReference
Radiochemical Yield50-60%Radioiododestannylation of tributyltin precursor nih.gov
Radiochemical Purity>95%High-Performance Liquid Chromatography (HPLC) nih.gov
Specific Activity>185 GBq/µmol (>5 Ci/µmol)- nih.gov
ReceptorBinding Affinity (Ki)Reference
Cannabinoid CB1 Receptor12 nM nih.gov
Cannabinoid CB2 Receptor4200 nM nih.gov

Coordination Chemistry

Pyrazole (B372694) Derivatives as Ligands

Pyrazole and its derivatives are heterocyclic compounds that have long been utilized as ligands in the field of coordination chemistry. researchgate.netresearchgate.net These molecules are particularly effective in forming stable complexes with a wide array of metal ions, leading to coordination compounds with varied geometries and nuclearities. researchgate.net The versatility of pyrazole-based ligands allows for the creation of structures ranging from simple mononuclear complexes to complex polynuclear and polymeric arrangements. researchgate.net Their ability to act as excellent chelating agents for transition metals has made them a subject of considerable interest. researchgate.net

Pyrazoles are classified as N,N-donor ligands due to the presence of two adjacent nitrogen atoms within the five-membered heterocyclic ring. researchgate.net The pyrazole ring contains a pyridinic nitrogen (sp2 hybridized) with a lone pair of electrons available for coordination, and a pyrrolic nitrogen which, in its neutral form (N-H), is less basic. Upon deprotonation to the pyrazolate anion, both nitrogen atoms can participate in coordination. These nitrogen atoms act as donor sites, making pyrazoles effective ligands for a variety of Lewis acids. researchgate.net

Coordination Modes of Pyrazole and Pyrazolate Anions

One of the primary reasons for the extensive use of pyrazoles in coordination chemistry is their ability to adopt multiple coordination modes. researchgate.netresearchgate.net The binding behavior depends on whether the ligand is in its neutral (pyrazole) or anionic (pyrazolate) form and the nature of the substituents on the pyrazole ring. The pyrazolate anion, in particular, is known to exhibit at least three distinct coordination modes. uninsubria.it

In its neutral form, such as in 4-(4-Iodophenyl)-1-methyl-1H-pyrazole, the pyrazole derivative typically acts as a monodentate ligand. uninsubria.itresearchgate.net Coordination occurs through the sp2-hybridized "pyridinic" nitrogen atom (at the 2-position), which possesses a readily available lone pair of electrons. The presence of a substituent on the N1 nitrogen, like the methyl group in the title compound, prevents deprotonation and precludes the bridging coordination modes common for N-unsubstituted pyrazoles. chemimpex.comacs.org

Bidentate coordination involves both nitrogen atoms of the pyrazole ring and is characteristic of the deprotonated pyrazolate anion. uninsubria.it

Exo-Bidentate: This is the most common bridging mode for the pyrazolate anion, where the two nitrogen atoms bridge two different metal centers. This N,N'-bridging can lead to the formation of dinuclear, polynuclear, or polymeric structures. uninsubria.it

Endo-Bidentate: This mode involves the pyrazolate anion chelating to a single metal center. This coordination is less common compared to the exo-bidentate mode. uninsubria.it

Since this compound is an N-substituted pyrazole, it cannot be deprotonated to form a pyrazolate anion and therefore is restricted to monodentate coordination.

Ligand FormCoordination ModeDescriptionApplicability to this compound
Neutral PyrazoleMonodentateBinds to a single metal center via the N2 nitrogen. uninsubria.itYes
Pyrazolate AnionExo-Bidentate (Bridging)The two nitrogen atoms bridge two separate metal centers. uninsubria.itNo (due to N1-methyl group)
Endo-Bidentate (Chelating)The two nitrogen atoms bind to the same metal center. uninsubria.itNo (due to N1-methyl group)

Formation of Metal Complexes with Pyrazole Ligands

Pyrazole derivatives form coordination complexes with a wide range of transition metals, including but not limited to copper, zinc, nickel, cobalt, iron, and cadmium. researchgate.netresearchgate.net The synthesis of these complexes typically involves the reaction of a metal salt with the pyrazole ligand in a suitable solvent. nih.gov The resulting complexes can feature various stoichiometries (e.g., 1:1, 1:2, 1:4 metal-to-ligand ratios) and coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the steric and electronic properties of the ligand. researchgate.netnih.gov For instance, reactions of substituted pyrazoles with metal nitrates have yielded numerous characterized complexes. researchgate.net

Metal IonExample Complex FormulaLigandCoordination Geometry
Zinc(II)[Zn(3-tBupzH)₂Cl₂]3-tert-butylpyrazoleTetrahedral
Copper(II)[Cu(pzH)₄Br₂]PyrazoleOctahedral
Nickel(II)[Ni(py)₂(pzH)₂Cl₂]Pyrazole and PyridineOctahedral
Cobalt(II)[Co(3-PhpzH)₄(NO₃)₂]3-PhenylpyrazoleOctahedral

A selection of representative metal complexes formed with various pyrazole derivatives, illustrating the diversity of structures. Data sourced from researchgate.net.

Influence of Substituents (e.g., Iodophenyl group) on Coordination Properties

Substituents on the pyrazole ring significantly influence the ligand's coordination properties through a combination of steric and electronic effects. acs.orgunicam.itrsc.org These effects can alter the stability of the resulting metal complexes, their geometry, and their crystal packing in the solid state. mocedes.org

N1-Substituent (Methyl group): The methyl group at the N1 position of this compound has a defining impact on its coordination chemistry. As previously noted, it blocks the pyrrolic nitrogen, preventing deprotonation and limiting the ligand to a neutral, monodentate coordination mode. chemimpex.comacs.org This precludes the formation of the common bridged structures seen with N-H pyrazoles.

C4-Substituent (4-Iodophenyl group): The 4-iodophenyl group at the C4 position introduces both steric and electronic effects.

Electronic Effects: The nature of the substituent on the phenyl ring can modify the electron density of the pyrazole ring system. The iodophenyl group is generally considered electron-withdrawing. Electron-withdrawing substituents can decrease the basicity (and thus the donor strength) of the coordinating nitrogen atom, which can influence the stability of the metal-ligand bond. researchgate.net Studies on other substituted ligands have shown that such electronic modulations can be used to fine-tune the properties of the resulting coordination compounds. rsc.org

Supramolecular Chemistry

Self-Assembly and Supramolecular Architectures involving Pyrazoles

The self-assembly of pyrazole-containing molecules is largely governed by their ability to form specific and directional intermolecular interactions. While 1H-pyrazoles (with an N-H group) commonly form hydrogen-bonded assemblies like dimers, trimers, tetramers, and catemeric chains, the N1-methylation in 4-(4-Iodophenyl)-1-methyl-1H-pyrazole precludes this primary hydrogen-bonding capability. researchgate.netmdpi.com Consequently, its self-assembly is driven by other, weaker interactions.

The presence of the 4-iodophenyl group introduces the potential for strong and highly directional halogen bonding. mdpi.com Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as a nitrogen or oxygen atom. researchgate.net In pyrazole (B372694) systems, iodine is a particularly effective halogen bond donor. mdpi.com This allows for the formation of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions.

Research on related 4-aryl-1H-pyrazoles has demonstrated their capacity to self-assemble into complex structures, including columnar mesophases in liquid crystals. rsc.org Although the N1-methylation alters the primary interaction sites, the fundamental drivers for assembly—halogen bonding and π-interactions—remain. The interplay between the directional halogen bonds and the less directional π-stacking can lead to complex and potentially polymorphic crystalline forms. mdpi.com

Role of Intermolecular Interactions in Crystal Packing

The crystal packing of this compound is a direct consequence of the hierarchy and interplay of various intermolecular forces. The most significant of these are expected to be halogen bonds and π-π stacking.

Halogen Bonding: The iodine atom on the phenyl ring is the most prominent feature for directing crystal packing. It can form strong C-I···N interactions with the pyridinic nitrogen (N2) of the pyrazole ring of an adjacent molecule. This is a common and stabilizing interaction observed in iodo-substituted heterocyclic compounds. mdpi.comresearchgate.net The directionality of this bond (typically with a C-I···N angle close to 180°) imposes significant geometric constraints, often leading to the formation of linear chains or zigzag motifs within the crystal lattice. Studies on 5-iodo-1-arylpyrazoles have detailed the prevalence of C-I···O, C-I···N, and C-I···π halogen bonds in dictating the supramolecular assembly. mdpi.comresearchgate.net

π-π Stacking: The planar aromatic rings (pyrazole and iodophenyl) facilitate face-to-face π-π stacking. These interactions, while weaker than halogen bonds, are crucial for efficient space-filling and contribute significantly to the cohesive energy of the crystal. The stacking can occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. In similar pyrazole structures, centroid-to-centroid distances for π-π stacking are typically in the range of 3.5 to 4.0 Å. nih.gov

The combination of these interactions likely results in a densely packed structure. The strong, directional C-I···N halogen bonds would form the primary structural backbone, which is then further stabilized by the π-stacking of the aromatic systems.

To illustrate the nature of these interactions, the following hypothetical data table summarizes potential intermolecular contacts that could be observed in the crystal structure of this compound, based on findings for analogous compounds.

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Significance
Halogen BondC–IN (pyrazole)~3.0 - 3.4~170 - 180Primary packing driver
π-π StackingPhenyl Ring CentroidPyrazole Ring Centroid~3.6 - 3.9-Lattice stabilization
C-H···πC-H (methyl)Phenyl Ring~2.7 - 3.0~140 - 160Secondary stabilization
C-H···πC-H (phenyl)Pyrazole Ring~2.8 - 3.1~130 - 150Contributes to packing efficiency

Note: This table is illustrative and based on typical values for similar molecular structures, as specific crystallographic data for this compound is not publicly available.

Applications in Supramolecular Host Materials

The well-defined interaction sites on this compound make it a potential building block for the design of supramolecular host materials. The directional nature of halogen bonding is a powerful tool in crystal engineering, allowing for the construction of porous frameworks or cavities capable of encapsulating guest molecules.

The strategy would involve co-crystallization of this compound with suitable guest molecules or halogen bond acceptors. By selecting complementary components, it is possible to create predictable, ordered structures such as channels or cages. For instance, co-crystals with multi-topic Lewis bases could lead to the formation of extended two- or three-dimensional networks. The size and shape of the resulting cavities would be determined by the geometry of the pyrazole building block and the co-former.

While specific applications for this compound as a host material have not been documented, the principles of supramolecular chemistry suggest its potential in areas such as:

Gas Sorption and Storage: Porous frameworks built from this molecule could potentially be used to selectively adsorb and store small gas molecules.

Sensors: The inclusion of guest molecules within a host lattice can alter the photophysical properties of the material, forming the basis for chemical sensors.

Catalysis: By creating confined spaces that mimic enzyme active sites, supramolecular hosts can be used to catalyze chemical reactions with enhanced selectivity.

The utility of pyrazole-based systems in constructing such functional materials is an active area of research. The combination of a robust halogen bond donor (the iodophenyl group) with the specific steric and electronic profile of the 1-methyl-pyrazole moiety provides a versatile platform for the rational design of new supramolecular materials.

Applications in Chemical Synthesis

Building Blocks for Complex Organic Molecules

4-(4-Iodophenyl)-1-methyl-1H-pyrazole has emerged as a valuable intermediate and building block for medicinal chemists and organic synthesists. beilstein-journals.org Its structure is an attractive starting point for the synthesis of a diverse array of potential therapeutic agents and other highly functionalized organic molecules. beilstein-journals.orgnih.gov The pyrazole (B372694) moiety is a privileged structural motif found in numerous agrochemicals, pharmaceuticals, and organic materials. nih.gov

The strategic placement of the iodine atom allows for its ready participation in numerous palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex carbon skeletons. beilstein-journals.orgnih.gov Researchers utilize this building block in fragment-based drug design and lead optimization. By incorporating the 4-(iodophenyl)-1-methyl-pyrazole unit, scientists can modulate key properties of a candidate molecule, such as its binding affinity to a biological target, its lipophilicity, and its metabolic stability. beilstein-journals.org The utility of iodinated pyrazoles as convenient building blocks is exemplified by their use in synthesizing more complex trifluoromethylated pyrazoles through reactions like the Suzuki–Miyaura and Sonogashira cross-couplings. nih.gov

Reactivity in Carbon-Carbon Bond Forming Reactions

The carbon-iodine bond in this compound is the key to its reactivity in forming new carbon-carbon bonds. This bond is susceptible to oxidative addition by transition metal catalysts, typically palladium, initiating catalytic cycles that result in the formation of new aryl-aryl or aryl-alkynyl bonds.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, coupling an organoboron reagent with an organic halide catalyzed by a palladium complex. researchgate.net The subject compound, with its aryl iodide moiety, is an excellent substrate for these reactions. The iodine atom serves as a versatile handle that readily participates in palladium-catalyzed cross-coupling processes to build intricate molecular frameworks. beilstein-journals.org

Research has demonstrated the practical utility of 4-iodopyrazoles as precursors in Suzuki-Miyaura reactions. For instance, 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazoles have been successfully coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst to yield the corresponding 4-phenylpyrazole derivatives. nih.gov This transformation highlights the efficiency of using the C4-iodide as a point of diversification for the pyrazole core. nih.gov

Reactant 1 (Iodopyrazole)Reactant 2 (Boronic Acid)CatalystProductYieldReference
1-(4-Fluorophenyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazolePhenylboronic acidPd(PPh₃)₄1-(4-Fluorophenyl)-4-phenyl-3-(trifluoromethyl)-1H-pyrazole56% nih.gov

Homocoupling reactions are processes that form a symmetrical carbon-carbon bond between two identical molecules. For aryl halides like this compound, this typically involves a transition-metal-catalyzed reaction to produce a symmetric biaryl compound. The classic example is the Ullmann reaction, which uses copper to couple two aryl halide molecules. organic-chemistry.org

Modern methods often rely on palladium catalysts to achieve homocoupling. nih.gov While direct homocoupling of this compound is not extensively detailed, the palladium-catalyzed oxidative homocoupling of related pyrazole derivatives, such as 1-methyl-4-pyrazoleboronic acid pinacol (B44631) ester, has been successfully demonstrated. berkeley.edunih.gov This reaction yields symmetric 4,4′-bipyrazoles, showcasing the feasibility of forming C-C bonds between pyrazole units under palladium catalysis. berkeley.edunih.gov This precedent suggests that under appropriate conditions, this compound could undergo homocoupling to yield 4,4'-bis(1-methyl-1H-pyrazol-4-yl)-1,1'-biphenyl.

Intermediate for Functionalization of Pyrazole Derivatives

Beyond C-C bond formation, this compound serves as an intermediate for introducing other functional groups onto the pyrazole scaffold or the attached phenyl ring. The carbon-iodine bond can be transformed into various other functionalities through transition-metal-catalyzed reactions or nucleophilic substitution, making the compound a key precursor for a wide range of substituted pyrazoles.

Oxidative thiocyanation and selenocyanation are methods to introduce thiocyanate (B1210189) (-SCN) or selenocyanate (B1200272) (-SeCN) groups onto aromatic and heteroaromatic rings. These reactions are valuable as the resulting products can be converted into other sulfur- or selenium-containing functionalities. beilstein-journals.orgbeilstein-archives.org

However, the established mechanism for this reaction on the pyrazole ring is an electrophilic aromatic substitution that occurs at the C4 position. nih.govbeilstein-journals.org This process involves the in situ generation of a reactive electrophile, such as thiocyanogen (B1223195) chloride (Cl-SCN), which then attacks the electron-rich pyrazole ring. beilstein-journals.orgnih.gov The reaction requires an available proton (C4-H) to be replaced. nih.gov

Since the compound this compound is already substituted at the C4 position with the iodophenyl group, it is not a suitable substrate or intermediate for this specific functionalization reaction on the pyrazole core. The reaction is designed for 4-unsubstituted pyrazoles, where the C4-H bond can be targeted for electrophilic substitution to yield 4-thiocyanated or 4-selenocyanated pyrazole derivatives. beilstein-journals.orgresearchgate.net

Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Pyrazole (B372694) Derivatives

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of pyrazole derivatives due to its high sensitivity and selectivity. nih.gov This method is particularly effective for quantifying trace amounts of compounds in complex matrices.

Ultra-High Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) is used to separate the target analyte from other components in the sample. Reversed-phase columns, such as the C18, are commonly utilized for the separation of pyrazole compounds. acs.orgijcpa.in The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous solution, often containing an additive like formic acid to improve peak shape and ionization efficiency. sielc.comsielc.com For small, polar pyrazoles that are difficult to retain, ion-pair reagents can be added to the mobile phase to increase retention time and improve separation from the sample matrix. nih.govnih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS), often operating in Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and is ideal for quantitative analysis. researchgate.netnih.gov In MRM, a specific precursor ion of the target compound is selected and fragmented, and a resulting characteristic product ion is monitored. This high specificity minimizes interference from matrix components. UPLC-MS/MS has been successfully used for the concentration determination of various pyrazole derivatives. acs.org

Table 1: Typical LC-MS/MS Parameters for Analysis of Pyrazole Derivatives

ParameterTypical SettingPurpose
Chromatography UHPLC / HPLCHigh-resolution separation of sample components.
Column Reversed-Phase C18Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water with Formic AcidElution of the analyte from the column.
Detection Tandem Mass Spectrometry (MS/MS)Highly sensitive and selective detection.
Ionization Mode Electrospray Ionization (ESI), positive or negativeCreation of ions for mass analysis.
Analysis Mode Multiple Reaction Monitoring (MRM)Specific and sensitive quantification.

Chromatographic Separation Techniques

Beyond LC-MS/MS, various other chromatographic techniques are instrumental in the analysis of pyrazole compounds. These methods are used for both analytical-scale quantification and preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and common method for the analysis of pyrazoles. nih.gov Reversed-phase methods are prevalent, and the separation conditions can be optimized by adjusting parameters such as mobile phase composition, flow rate, and column temperature to achieve adequate separation of all analytes. ijcpa.in For chiral pyrazole derivatives, specialized chiral stationary phases (CSPs), such as those based on polysaccharides, are used in both normal-phase and polar organic modes to separate enantiomers. chromatographyonline.comnih.gov

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS) or a nitrogen-selective detector (NSD), is suitable for thermally stable and volatile pyrazole derivatives. nih.gov A GC-MS/MS method has been developed for the simultaneous identification and quantification of several pyrazole fungicides in grape wine samples. nih.gov Sample preparation for GC analysis may involve solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the sample matrix. nih.govnih.gov The choice of the stationary phase for the GC column is critical for achieving the desired separation.

Table 2: Comparison of Chromatographic Techniques for Pyrazole Analysis

TechniqueStationary Phase ExampleMobile Phase / Carrier GasDetectionApplication
RP-HPLC C18 SilicaAcetonitrile/WaterUV, MS/MSPurity, quantification, stability studies. ijcpa.in
Chiral HPLC Cellulose tris(3,5-dimethylphenyl carbamate)Heptane/EthanolUVEnantiomeric separation. chromatographyonline.com
GC Carbowax 20MHelium / NitrogenNSD, MS/MSAnalysis of volatile pyrazoles in biological and environmental samples. nih.govnih.gov

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are essential for both the structural elucidation and quantification of 4-(4-Iodophenyl)-1-methyl-1H-pyrazole. These techniques are often used in conjunction with chromatographic methods for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the molecular structure of synthesized pyrazole derivatives. nih.govacs.orgnih.gov The chemical shifts and coupling constants of the protons on the pyrazole and phenyl rings provide definitive information about the compound's structure. For instance, studies on 4-halogenated-1H-pyrazoles have compared experimental ¹H NMR data with theoretical values calculated using Density Functional Theory (DFT), showing good agreement. semanticscholar.orgmdpi.com While primarily a qualitative technique, quantitative NMR (qNMR) can be used for accurate concentration determination using an internal standard.

UV-Visible (UV-Vis) Spectroscopy: Pyrazole-based compounds exhibit characteristic absorption bands in the ultraviolet-visible region, typically between 200 and 400 nm. nih.gov This absorption is due to π-π* electronic transitions within the aromatic pyrazole and phenyl rings. nih.gov According to Beer-Lambert's law, the absorbance at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of the compound. This relationship allows for the development of simple and rapid quantitative assays, often used in conjunction with HPLC where a UV-Vis detector is employed. The λmax for pyrazole derivatives can range from approximately 218 nm to over 250 nm, depending on the specific substituents on the ring structures. nih.gov

Table 3: Spectroscopic Data for Characterization of Pyrazole Derivatives

TechniqueInformation ProvidedTypical Observations for Pyrazoles
¹H NMR Proton environment, structural connectivity.Distinct signals for pyrazole ring protons and substituent protons. mdpi.com
¹³C NMR Carbon skeleton of the molecule.Characteristic chemical shifts for pyrazole and phenyl carbons. nih.gov
UV-Vis Electronic transitions, quantification.Absorption maxima (λmax) typically in the 200-300 nm range. nih.govresearchgate.net
FT-IR Presence of functional groups.Characteristic vibrational bands for aromatic C-H, C=N, and C-N bonds. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Iodophenyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling to introduce the iodophenyl group. For example:

  • Step 1: Prepare the boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .
  • Step 2: Couple with 1-methyl-4-iodo-1H-pyrazole under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent like toluene/water (3:1) at 80–100°C for 12–24 hours .
  • Optimization: Yield (typically 60–75%) depends on catalyst loading (1–5 mol%), base (e.g., K₂CO₃), and inert atmosphere. Side reactions (e.g., dehalogenation) are minimized by avoiding excess iodide .
    Data Table:
StepReagent/CatalystSolventTemp (°C)Time (h)Yield (%)
1B₂Pin₂, Pd(dppf)Cl₂Dioxane901285
2Pd(PPh₃)₄, K₂CO₃Toluene802472

Advanced: How can researchers optimize the introduction of the iodophenyl group to enhance coupling efficiency while minimizing side reactions?

Methodological Answer:

  • Catalyst Selection: Use PdCl₂(dtbpf) for improved stability against iodide poisoning compared to Pd(PPh₃)₄ .
  • Solvent System: DMF/H₂O (4:1) enhances solubility of iodinated intermediates, reducing aggregation.
  • Temperature Control: Lower temps (60–70°C) reduce β-hydride elimination, a common side reaction in Pd-mediated couplings .
  • Monitoring: Track reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:3) or HPLC (C18 column, 254 nm) to detect dehalogenated byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • Pyrazole C3 proton: δ 6.8–7.2 (singlet, 1H).
    • Iodophenyl aromatic protons: δ 7.4–7.6 (doublet, 2H) and δ 7.8–8.0 (doublet, 2H) .
    • Methyl group: δ 3.9 (singlet, 3H).
  • IR Spectroscopy: Confirm N–H absence (no peak ~3300 cm⁻¹) to verify methylation .
  • Mass Spectrometry: ESI-MS expected [M+H]⁺ at m/z 315.03 (C₁₀H₉IN₂⁺).

Advanced: How can structural discrepancies between computational models and experimental data be resolved for iodophenyl-pyrazoles?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., iodophenyl dihedral angles ~15–20° relative to pyrazole ring) .
  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths (e.g., C–I bond ~2.10 Å) .
  • SC-XRD Data: Use datasets from analogous compounds (e.g., 5-(4-chlorophenyl) derivatives) to validate torsion angles .

Basic: What in vitro assays are used to screen biological activity for iodophenyl-pyrazoles?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Anti-inflammatory Assays: COX-2 inhibition via ELISA (IC₅₀ values compared to celecoxib) .
  • Cytotoxicity: MTT assay on HEK-293 cells to assess selectivity (IC₅₀ > 50 μM considered low toxicity) .

Advanced: How does the iodine substituent alter pharmacokinetic properties compared to fluoro/chloro analogs?

Methodological Answer:

  • Lipophilicity: Iodine increases logP by ~0.5 units vs. Cl/F analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability: Iodine’s larger atomic radius slows oxidative metabolism (e.g., CYP3A4-mediated demethylation reduced by 40% vs. chloro analogs) .
  • Target Binding: Halogen bonding with Ser530 in COX-2 improves inhibition (Ki = 0.8 μM vs. 1.2 μM for chloro analog) .

Basic: What purification methods are recommended for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel (230–400 mesh) with EtOAc/hexane (1:4) to separate iodophenyl byproducts (Rf = 0.5) .
  • Recrystallization: Ethanol/water (3:1) yields crystals with >98% purity (melting point: 145–147°C) .
  • HPLC Prep: C18 column, isocratic MeCN/H₂O (70:30) at 2 mL/min .

Advanced: How can kinetic isotope effects (KIEs) elucidate rate-limiting steps in iodophenyl-pyrazole synthesis?

Methodological Answer:

  • Deuterium Labeling: Substitute D₂O in Suzuki coupling to measure KIE ≈ 1.0, indicating oxidative addition (Pd⁰ → Pd²⁺) is rate-limiting .
  • Arrhenius Analysis: Ea ≈ 25 kcal/mol for iodophenyl coupling vs. 18 kcal/mol for chloro analogs, reflecting slower transmetallation due to iodine’s steric bulk .

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